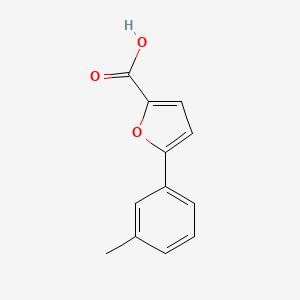

5-(3-Methylphenyl)-2-furoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(3-methylphenyl)furan-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3/c1-8-3-2-4-9(7-8)10-5-6-11(15-10)12(13)14/h2-7H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQJYIMVBENPXIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC=C(O2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10359339 | |

| Record name | 5-(3-Methylphenyl)furan-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10359339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400744-57-2 | |

| Record name | 5-(3-Methylphenyl)furan-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10359339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-(3-Methylphenyl)-2-furoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-(3-Methylphenyl)-2-furoic acid, a substituted furoic acid derivative of significant interest in medicinal chemistry and materials science. While a specific CAS (Chemical Abstracts Service) number for this compound is not readily found in publicly accessible databases, this document will delineate its core chemical principles, a robust synthesis strategy, rigorous characterization methodologies, and prospective applications, drawing upon established data for structurally analogous compounds.

Introduction and Scientific Context

This compound belongs to the class of 5-aryl-2-furoic acids, which are recognized as valuable scaffolds in drug discovery. The furan-2-carboxylic acid moiety serves as a versatile pharmacophore, while the appended aryl group—in this case, a 3-methylphenyl (or m-tolyl) substituent—allows for fine-tuning of physicochemical and pharmacological properties. The strategic placement of the methyl group on the phenyl ring can influence molecular conformation, lipophilicity, and metabolic stability, thereby impacting biological activity.

The core structure's rigidity, coupled with the electronic characteristics of the furan ring and the carboxylic acid group, makes these compounds attractive for targeting a range of biological targets, including enzymes and receptors. Understanding the synthesis and properties of this compound is therefore crucial for researchers exploring novel therapeutics and functional materials.

Physicochemical Properties and Structural Analogs

Due to the absence of a specific entry in common chemical databases, the exact physicochemical properties of this compound are not empirically documented. However, we can extrapolate expected values based on its structure and data from closely related analogs.

| Property | Predicted Value/Range | Rationale and Comparative Data |

| Molecular Formula | C₁₂H₁₀O₃ | Based on the chemical structure. |

| Molecular Weight | 202.21 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white or pale yellow solid | Similar to 5-phenyl-2-furoic acid and other substituted analogs. |

| Melting Point | 150-180 °C | Expected to be in a similar range to related compounds like 5-phenyl-2-furoic acid. The exact value will depend on crystalline packing. |

| Solubility | Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, DMSO, and DMF. | The carboxylic acid moiety imparts some polarity, but the bicyclic aryl-furan structure dominates, leading to higher solubility in organic media. |

| pKa | ~3.5 - 4.5 | The carboxylic acid proton's acidity is influenced by the electron-withdrawing nature of the furan ring, similar to other furoic acids. |

Structurally Related Compounds with Known CAS Numbers:

For comparative analysis, researchers can refer to the following well-documented analogs:

| Compound Name | CAS Number |

| 5-Phenyl-2-furoic acid | 52938-97-3 |

| 5-(3-Methoxyphenyl)-2-furoic acid | 54022-96-7 |

| 5-(3-Chlorophenyl)-furan-2-carboxylic acid | 41019-44-7 |

| 2-Methyl-5-phenylfuran-3-carboxylic acid | 108124-17-0 |

Synthesis Strategy: A Validated Suzuki Coupling Approach

A reliable and versatile method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology is widely employed in the formation of carbon-carbon bonds and is particularly effective for coupling aryl halides with arylboronic acids. The proposed synthesis workflow is outlined below.

Synthesis Workflow Diagram

Caption: Suzuki coupling and hydrolysis workflow for synthesis.

Detailed Experimental Protocol

Step 1: Suzuki-Miyaura Coupling

-

Reactor Setup: To a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add methyl 5-bromo-2-furoate (1.0 eq.), 3-methylphenylboronic acid (1.2 eq.), and a suitable palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq.).

-

Solvent and Base Addition: Add a degassed solvent mixture, typically toluene, ethanol, and water (e.g., in a 3:1:1 ratio). Add a base, such as sodium carbonate (Na₂CO₃, 2.5 eq.), dissolved in water.

-

Causality Insight: The aqueous base is crucial for the transmetalation step in the Suzuki catalytic cycle. The specific solvent system is chosen to ensure adequate solubility of both the organic and inorganic reagents.

-

-

Reaction Execution: Purge the flask with nitrogen for 10-15 minutes. Heat the reaction mixture to reflux (typically 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is usually complete within 4-12 hours.

-

Workup and Isolation: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude intermediate, methyl 5-(3-methylphenyl)-2-furoate.

Step 2: Saponification (Ester Hydrolysis)

-

Hydrolysis Reaction: Dissolve the crude ester intermediate in a mixture of methanol and water. Add an excess of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (3-5 eq.).

-

Reaction Monitoring: Heat the mixture to reflux (60-70 °C) for 2-4 hours. Monitor the disappearance of the ester starting material by TLC.

-

Acidification and Precipitation: Cool the reaction mixture in an ice bath. Slowly acidify with a mineral acid, such as 2M hydrochloric acid (HCl), until the pH is approximately 2-3. The final product, this compound, will precipitate out of the solution.

-

Self-Validation Check: The formation of a precipitate upon acidification is a strong indicator of successful conversion of the carboxylate salt to the free carboxylic acid.

-

-

Purification: Collect the solid product by vacuum filtration, wash with cold water to remove inorganic salts, and dry under vacuum. For higher purity, the product can be recrystallized from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or purified by column chromatography.

Analytical Characterization

To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic and analytical techniques should be employed.

| Technique | Expected Results |

| ¹H NMR | - Aromatic protons of the 3-methylphenyl group will appear in the range of δ 7.0-7.5 ppm. - Furan ring protons will appear as doublets around δ 6.5-7.5 ppm. - The methyl group protons will be a singlet around δ 2.4 ppm. - The carboxylic acid proton will be a broad singlet at δ > 10 ppm. |

| ¹³C NMR | - Signals corresponding to the carboxylic acid carbonyl (~160-170 ppm), aromatic and furan carbons (~110-160 ppm), and the methyl carbon (~21 ppm). |

| Mass Spectrometry (MS) | - The molecular ion peak [M-H]⁻ in negative ion mode ESI-MS should be observed at m/z corresponding to C₁₂H₉O₃⁻. |

| Infrared (IR) Spectroscopy | - A broad O-H stretch from the carboxylic acid around 2500-3300 cm⁻¹. - A sharp C=O stretch from the carboxylic acid around 1680-1710 cm⁻¹. - C=C stretching vibrations for the aromatic and furan rings in the 1450-1600 cm⁻¹ region. |

| High-Performance Liquid Chromatography (HPLC) | - A single major peak indicating the purity of the compound. The retention time will be specific to the column and mobile phase used. |

Potential Applications in Drug Development and Research

The this compound scaffold is a promising starting point for the development of novel bioactive molecules. Its structural features suggest potential utility in several therapeutic areas:

-

Anti-inflammatory Agents: Furoic acid derivatives have been investigated as inhibitors of inflammatory pathways.

-

Antimicrobial Agents: The furan nucleus is present in many natural and synthetic compounds with antibacterial and antifungal properties.

-

Enzyme Inhibitors: The carboxylic acid can act as a key binding element (e.g., a zinc-binding group) in the active site of metalloenzymes.

-

Organic Materials: The conjugated system of the aryl-furan structure may lend itself to applications in organic electronics and polymer science.

Logical Pathway for Application

Caption: Potential development pathways for the title compound.

Conclusion

This compound represents a molecule of considerable interest for chemists and pharmacologists. While its dedicated CAS number remains elusive in public records, this guide provides a robust framework for its synthesis, characterization, and potential exploration. By leveraging established synthetic methodologies like the Suzuki-Miyaura coupling and employing a comprehensive suite of analytical techniques, researchers can confidently prepare and validate this compound for their specific applications in the ongoing quest for novel therapeutics and advanced materials.

References

At present, no direct literature references for the synthesis or properties of this compound have been identified. The methodologies and expected data presented in this guide are based on established chemical principles and data for structurally related compounds. Researchers should consult literature for the specific reactions and characterization techniques mentioned, such as the Suzuki-Miyaura coupling and standard spectroscopic methods.

A Comprehensive Technical Guide to 5-(3-Methylphenyl)-2-furoic Acid: Properties, Synthesis, and Applications

Abstract

This technical guide provides an in-depth analysis of 5-(3-methylphenyl)-2-furoic acid, a heterocyclic carboxylic acid of significant interest to researchers in medicinal chemistry and materials science. We will detail its fundamental physicochemical properties, including its molecular weight and structure. A representative, field-proven protocol for its synthesis via palladium-catalyzed cross-coupling is presented, emphasizing the rationale behind key experimental choices. Furthermore, this document outlines a comprehensive workflow for the structural characterization and purity verification of the compound using modern spectroscopic techniques. Finally, we explore the potential applications of this molecular scaffold in drug discovery, contextualized by the established bioactivity of related aryl-furoic acid derivatives. This guide is intended to serve as a vital resource for scientists engaged in the design, synthesis, and evaluation of novel chemical entities.

Introduction to Aryl-Furoic Acids

Heterocyclic compounds form the bedrock of medicinal chemistry, with the furan ring being a particularly crucial scaffold found in numerous physiologically active molecules.[1] The 2-furoic acid moiety, featuring a carboxylic acid on a five-membered aromatic oxygen-containing ring, is a versatile building block. When substituted at the 5-position with an aryl group, these compounds, known as 5-aryl-2-furoic acids, gain significant attention. The furan ring often acts as a bioisostere for a phenyl ring, offering modified steric and electronic properties that can enhance metabolic stability, drug-receptor interactions, and overall bioavailability.[1] This structural motif is integral to compounds explored for a wide range of therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory agents.[1] This guide focuses specifically on the 3-methylphenyl substituted variant, this compound, providing a foundational understanding for its synthesis and potential use in research and development.

Physicochemical and Structural Properties

The foundational step in evaluating any chemical entity is to establish its fundamental properties. These data are critical for reaction planning, analytical method development, and computational modeling.

Core Data

The key quantitative and identifying properties of this compound are summarized in the table below. The molecular weight is calculated based on its chemical formula.

| Property | Value |

| IUPAC Name | 5-(3-methylphenyl)furan-2-carboxylic acid |

| Molecular Formula | C₁₂H₁₀O₃ |

| Molecular Weight | 202.21 g/mol |

| Canonical SMILES | CC1=CC(=CC=C1)C2=CC=C(O2)C(=O)O |

| Appearance | (Expected) White to off-white solid |

Molecular Structure

The two-dimensional structure of the molecule is essential for understanding its connectivity and functional groups.

Caption: 2D Structure of this compound.

Synthesis and Purification Workflow

The creation of the C-C bond between the furan and phenyl rings is the key strategic step in synthesizing this molecule. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are exceptionally reliable and high-yielding for this purpose. They offer broad functional group tolerance and proceed under relatively mild conditions, making them a cornerstone of modern synthetic chemistry.

The following protocol describes a representative three-step synthesis.

Caption: Synthetic workflow for this compound.

Experimental Protocol

Step 1: Esterification of 5-Bromo-2-furoic acid

-

Rationale: The carboxylic acid is protected as a methyl ester to prevent side reactions during the subsequent palladium-catalyzed coupling step.

-

Suspend 5-bromo-2-furoic acid (1.0 eq) in methanol (MeOH, 10 volumes).

-

Add concentrated sulfuric acid (H₂SO₄, 0.1 eq) dropwise.

-

Heat the mixture to reflux and monitor by TLC until the starting material is consumed (typically 4-6 hours).

-

Cool the reaction to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate (EtOAc), wash with saturated sodium bicarbonate solution, then brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield methyl 5-bromo-2-furoate, which can often be used without further purification.

Step 2: Suzuki Coupling

-

Rationale: This step forms the key carbon-carbon bond. A palladium(0) catalyst facilitates the reaction between the aryl bromide (the ester from Step 1) and the boronic acid. A base is required to activate the boronic acid.

-

To a solution of methyl 5-bromo-2-furoate (1.0 eq) in a 4:1 mixture of Toluene/H₂O, add 3-methylphenylboronic acid (1.2 eq) and potassium carbonate (K₂CO₃, 2.5 eq).

-

Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.

-

Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

-

Heat the reaction to 80°C and stir vigorously until TLC or LC-MS indicates complete consumption of the bromide.

-

Cool to room temperature, dilute with EtOAc, and separate the layers.

-

Wash the organic layer with water and brine, then dry over Na₂SO₄, filter, and concentrate. Purify the crude ester by column chromatography (silica gel, hexanes/EtOAc gradient).

Step 3: Saponification (Hydrolysis)

-

Rationale: The methyl ester protecting group is removed by base-catalyzed hydrolysis to reveal the target carboxylic acid.

-

Dissolve the purified ester (1.0 eq) in a 3:1 mixture of tetrahydrofuran (THF) and water.

-

Add sodium hydroxide (NaOH, 2.0 eq) and stir at room temperature. Monitor the reaction by TLC.

-

Once complete, remove the THF under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 with 1M hydrochloric acid (HCl). A precipitate should form.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product. Further purification can be achieved by recrystallization from an ethanol/water mixture.

Structural Characterization and Validation

Confirming the identity and purity of the synthesized compound is a non-negotiable step in research. A multi-technique approach ensures a self-validating system where each result corroborates the others.

Caption: Workflow for analytical characterization.

Spectroscopic Methodologies

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: This is the primary tool for confirming the molecular structure. For this compound, one would expect to see distinct signals for the two furan protons, four aromatic protons on the phenyl ring, a singlet for the methyl group, and a broad singlet for the carboxylic acid proton. The splitting patterns and integration values must match the proposed structure.

-

¹³C NMR: This technique confirms the carbon framework. The molecule should exhibit 12 distinct carbon signals corresponding to the unique carbon atoms in the structure.

-

-

Mass Spectrometry (MS):

-

Rationale: MS provides a direct measurement of the mass-to-charge ratio, allowing for precise confirmation of the molecular weight. High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it can confirm the molecular formula to within a few parts per million.[2]

-

Expected Result: A molecular ion peak corresponding to the calculated molecular weight (202.21 g/mol ) should be observed.

-

-

Infrared (IR) Spectroscopy:

-

Rationale: IR spectroscopy is used to identify the presence of key functional groups.

-

Expected Result: A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponding to the C=O stretch of the carboxylic acid, and a broad absorption band from 2500-3300 cm⁻¹ for the O-H stretch of the carboxylic acid.

-

Potential Applications in Research and Drug Development

The this compound scaffold is a promising starting point for drug discovery programs. Its utility stems from the proven bioactivity of its parent class, the 5-phenyl-furan-2-carboxylic acids.

-

Antitubercular Agents: Research has identified 5-phenyl-furan-2-carboxylic acids as a novel class of potential therapeutics for tuberculosis.[2] These compounds are believed to function by targeting iron acquisition in mycobacterial species, an innovative anti-virulence strategy.[2] The specific substitution on the phenyl ring, such as the 3-methyl group, can be used to modulate potency, selectivity, and pharmacokinetic properties.

-

Enzyme Inhibition: The furan scaffold is present in a wide array of enzyme inhibitors. For example, furan-containing chalcones have been investigated as potent urease inhibitors, which are relevant for treating infections caused by bacteria like Helicobacter pylori.[3] The carboxylic acid functional group on the furoic acid core provides a key interaction point (e.g., hydrogen bonding, ionic interactions) for binding within an enzyme's active site.

-

Bioisosteric Replacement: In drug design, replacing a phenyl group with a furan ring is a common strategy to optimize a lead compound.[1] This modification can alter the molecule's polarity, solubility, and susceptibility to metabolic degradation by cytochrome P450 enzymes, often leading to an improved overall drug profile.

Conclusion and Future Outlook

This compound is a well-defined chemical entity with significant potential as a molecular building block. Its calculated molecular weight of 202.21 g/mol and known structural features make it an attractive scaffold for systematic chemical modification. The synthetic pathways to this and related compounds are robust and rely on well-established, high-efficacy reactions like the Suzuki coupling. Given the documented biological activities of the broader aryl-furoic acid class, particularly in the anti-infective space, this compound represents a valuable starting point for the development of next-generation therapeutic agents. Future work should focus on synthesizing libraries of analogs with varied substitution patterns to build comprehensive structure-activity relationships (SAR) and identify candidates with optimized potency and drug-like properties.

References

-

Chemsrc. 5-Methyl-2-furoic acid | CAS#:1917-15-3. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 776315, 5-(2-Methoxyphenyl)-2-furoic acid. [Link]

-

Lewkowski, J. Synthesis, Chemistry and Applications of 5-Hydroxymethyl-furfural and Its Derivatives. ARKIVOC, 2001. [Link]

- Google Patents.

-

Savi, R., et al. 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Molbank, 2022. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 736516, 2-Methyl-5-phenylfuran-3-carboxylic acid. [Link]

-

Taha, M., et al. Exploring the Synthetic Chemistry of Phenyl-3-(5-aryl-2-furyl)- 2-propen-1-ones as Urease Inhibitors: Mechanistic Approach through Urease Inhibition, Molecular Docking and Structure–Activity Relationship. Pharmaceuticals, 2021. [Link]

-

Al-Ostoot, F.H., et al. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry, 2023. [Link]

Sources

- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. mdpi.com [mdpi.com]

- 3. Exploring the Synthetic Chemistry of Phenyl-3-(5-aryl-2-furyl)- 2-propen-1-ones as Urease Inhibitors: Mechanistic Approach through Urease Inhibition, Molecular Docking and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-(3-Methylphenyl)-2-furoic acid: Structure, Synthesis, and Potential Applications

Introduction

5-(3-Methylphenyl)-2-furoic acid, also known as 5-(m-tolyl)-2-furoic acid, is a bi-aryl carboxylic acid belonging to the class of 5-aryl-2-furoic acids. This class of compounds has garnered significant interest in medicinal chemistry and materials science due to the versatile reactivity of the furan ring and the diverse pharmacological activities exhibited by its derivatives. The core structure, featuring a furan-2-carboxylic acid moiety linked to a substituted phenyl ring at the 5-position, serves as a valuable scaffold for the development of novel therapeutic agents. This guide provides a comprehensive overview of the structure, properties, synthesis, and potential applications of this compound, aimed at researchers and professionals in drug development and chemical synthesis.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a central furan ring with a carboxylic acid group at the 2-position and a 3-methylphenyl (m-tolyl) group at the 5-position. The linkage between the furan and phenyl rings allows for rotational freedom, though a near-planar conformation is expected to be energetically favorable, facilitating electronic delocalization across the bi-aryl system[1].

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 400744-57-2 | [2] |

| Molecular Formula | C₁₂H₁₀O₃ | [2] |

| Molecular Weight | 202.21 g/mol | [2] |

| IUPAC Name | 5-(3-methylphenyl)furan-2-carboxylic acid | - |

| SMILES | Cc1cccc(c1)c1ccc(o1)C(=O)O | [2] |

| Melting Point | Not experimentally determined; predicted to be in the range of 180-220 °C | Inferred from related compounds |

| Boiling Point | Not determined; likely to decompose at high temperatures | - |

| Solubility | Predicted to have low solubility in water, soluble in organic solvents like DMSO, DMF, and methanol. | Inferred from related compounds[1] |

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the furan and phenyl rings. The furan protons at the 3- and 4-positions would appear as doublets. The aromatic protons of the 3-methylphenyl group would exhibit a complex multiplet pattern in the aromatic region. A singlet for the methyl group protons and a broad singlet for the carboxylic acid proton would also be present.

-

¹³C NMR: The carbon NMR spectrum would display signals for the twelve unique carbon atoms. The carbonyl carbon of the carboxylic acid would resonate at the downfield end of the spectrum. Signals for the quaternary carbons of the furan and phenyl rings, as well as the protonated carbons, would be observed in the aromatic region. The methyl carbon would appear at the upfield end of the spectrum.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band for the O-H stretch of the carboxylic acid dimer. A sharp, strong absorption for the C=O stretch of the carbonyl group would also be prominent. C-H stretching vibrations from the aromatic rings and the methyl group, as well as C=C and C-O stretching vibrations from the furan and phenyl rings, would be observed in their characteristic regions[4].

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 202.21). Fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the furan ring.

Synthesis of this compound

The synthesis of 5-aryl-2-furoic acids is commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction[5][6][7]. This approach offers a versatile and efficient method for forming the C-C bond between the furan ring and the aryl group. The following is a proposed, detailed protocol for the synthesis of this compound based on established procedures for similar compounds[1].

Proposed Synthetic Pathway: Suzuki-Miyaura Cross-Coupling

The synthesis involves a two-step process starting from commercially available 5-bromo-2-furoic acid. The first step is the esterification of the carboxylic acid to protect it during the subsequent cross-coupling reaction. The second step is the Suzuki-Miyaura coupling of the resulting ester with 3-methylphenylboronic acid, followed by hydrolysis of the ester to yield the final product.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol

Step 1: Synthesis of Methyl 5-bromo-2-furoate

-

Reaction Setup: To a solution of 5-bromo-2-furoic acid (1.0 eq) in methanol (MeOH, 5-10 mL per gram of starting material), add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~2-3 drops).

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel if necessary.

Step 2: Synthesis of this compound

-

Reaction Setup: In a reaction vessel, combine methyl 5-bromo-2-furoate (1.0 eq), 3-methylphenylboronic acid (1.2 eq), a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.05 eq), and a base such as sodium carbonate (Na₂CO₃, 2.0 eq).

-

Solvent Addition: Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to the vessel.

-

Reaction: Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes. Heat the reaction mixture to 80-90 °C and stir until the starting material is consumed (monitor by TLC).

-

Hydrolysis: Cool the reaction mixture to room temperature. Add an aqueous solution of sodium hydroxide (NaOH) and stir at room temperature or with gentle heating to hydrolyze the ester.

-

Work-up and Purification: After hydrolysis is complete, cool the mixture and acidify with dilute hydrochloric acid (HCl) to precipitate the product. Filter the solid, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Potential Applications in Drug Discovery and Materials Science

The 5-aryl-2-furoic acid scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.

Caption: Potential application areas for this compound.

Antimicrobial and Antitubercular Activity

Several studies have highlighted the potential of 5-aryl-2-furoic acid derivatives as antimicrobial agents[3]. The furan ring is a key component in many bioactive natural products and synthetic drugs. The lipophilic nature of the 3-methylphenyl group may enhance the compound's ability to penetrate microbial cell membranes. Furthermore, 5-phenyl-furan-2-carboxylic acids have been identified as a promising class of therapeutics targeting iron acquisition in Mycobacterium tuberculosis, the causative agent of tuberculosis[1].

Enzyme Inhibition

Derivatives of 5-phenyl-2-furan have been designed and synthesized as potent inhibitors of phosphodiesterase type 4 (PDE4)[8]. PDE4 is a key enzyme in the inflammatory cascade, and its inhibition is a therapeutic strategy for treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The structural features of this compound make it an attractive starting point for the design of novel PDE4 inhibitors.

Materials Science

Furan-based carboxylic acids, such as 2,5-furandicarboxylic acid (FDCA), are considered important bio-based building blocks for the synthesis of sustainable polymers[9]. While not a direct analogue, this compound could potentially be explored as a monomer or a modifying agent in the development of novel polymers with tailored thermal and mechanical properties.

Safety and Handling

Specific safety data for this compound is limited. However, based on the data for related furoic acid derivatives, it should be handled with care in a laboratory setting. It is likely to be an irritant to the eyes, skin, and respiratory system[10][11][12]. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a compound with significant potential, particularly in the field of medicinal chemistry. While detailed experimental data on this specific molecule is sparse, its structural similarity to other biologically active 5-aryl-2-furoic acids suggests that it is a valuable target for synthesis and further investigation. The well-established Suzuki-Miyaura cross-coupling reaction provides a reliable and adaptable route for its synthesis. Future research into the biological evaluation of this compound and its derivatives could lead to the discovery of novel therapeutic agents.

References

-

Cianci, M., et al. (2021). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Molbank, 2021(4), M1283. Available at: [Link]

-

Rosenau, T., et al. (2017). Mechanism of formation of 5-formyl-2-furoic acid (9) from HexA model compound methyl 4-deoxy-β-L-threo-hex-4-enopyranosiduronic acid (1). ResearchGate. Available at: [Link]

-

Reddy, C. S., et al. (2015). Synthesis of Novel Heterocyclic Analogs of 5-(4-Methylcarboxamido-phenyl)-2-furoic acid as Potent Antimicrobial Agents. ResearchGate. Available at: [Link]

-

Hassan, A. S., et al. (2015). 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. ResearchGate. Available at: [Link]

-

The Good Scents Company. (n.d.). 2-furoic acid. Retrieved from [Link]

-

Xu, X., Hong, C.-B., & Liu, H. (2023). Efficient synthesis of 5-methyl-2-furancarboxylic acid via selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid on Pd/C catalysts at ambient temperature. ResearchGate. Available at: [Link]

-

Arctom Scientific. (n.d.). This compound. Retrieved from [Link]

-

Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Organic Chemistry Portal. Available at: [Link]

-

Sádaba, I., et al. (2023). Spectrophotometric Assay for the Detection of 2,5-Diformylfuran and Its Validation through Laccase-Mediated Oxidation of 5-Hydroxymethylfurfural. National Institutes of Health. Available at: [Link]

-

Wang, W., et al. (2023). Conversion of 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid by a simple and metal-free catalytic system. National Institutes of Health. Available at: [Link]

-

Li, Y., et al. (2020). Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors. PubMed. Available at: [Link]

-

Piel, C., et al. (2022). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. MDPI. Available at: [Link]

-

Organic Syntheses. (2016). Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses, 93, 306-320. Available at: [Link]

-

Liu, Z., et al. (2019). Highly Selective Oxidation of 5-Hydroxymethylfurfural to 5-Hydroxymethyl-2-Furancarboxylic Acid by a Robust Whole-Cell Biocatalyst. MDPI. Available at: [Link]

-

LookChem. (n.d.). This compound suppliers. Retrieved from [Link]

-

Sadowski, B., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2295-2307. Available at: [Link]

-

R. A. Pethrick, et al. (2008). Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan. National Institutes of Health. Available at: [Link]

-

Reyes, C. A., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Institutes of Health. Available at: [Link]

-

Vihasibio Sciences PVT LTD. (n.d.). Product List. Scribd. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. arctomsci.com [arctomsci.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]

- 7. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Conversion of 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid by a simple and metal-free catalytic system - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

5-(3-Methylphenyl)-2-furoic acid physical properties

An In-depth Technical Guide A Framework for the Physicochemical Characterization of 5-(3-Methylphenyl)-2-furoic Acid for Drug Development Applications

Introduction

This compound is a substituted aromatic carboxylic acid built upon a furan scaffold. Compounds in this class are of significant interest to researchers in medicinal chemistry and materials science. The furan ring serves as a versatile bioisostere for phenyl rings, while the carboxylic acid moiety provides a key interaction point for biological targets and influences physicochemical properties critical for systemic exposure. The 5-position substituent, in this case, a 3-methylphenyl (m-tolyl) group, allows for fine-tuning of properties such as lipophilicity and molecular recognition.

For drug development professionals, a thorough understanding of a compound's physical properties is not merely academic; it is a foundational pillar for predicting its behavior in vitro and in vivo.[1] These properties govern everything from solubility and permeability to formulation and stability, ultimately dictating the potential of a molecule to become a viable therapeutic agent.[2][3]

This guide provides a comprehensive framework for determining and interpreting the core physical properties of this compound. As this specific molecule is a novel investigational compound, this document emphasizes not just established data points but the essential experimental methodologies and predictive reasoning required for its full characterization. The principles and protocols outlined herein are designed to be self-validating and are grounded in established chemical theory, providing a robust approach for any researcher in the field.

Section 1: Molecular Structure and Its Physicochemical Implications

The structure of this compound integrates three key functional components that collectively define its chemical personality. Understanding these components is essential for predicting its physical properties.

-

Furan Ring: A five-membered aromatic heterocycle that contributes to the molecule's rigidity and planarity.

-

Carboxylic Acid Group: The primary determinant of the molecule's acidity (pKa). It is a hydrogen bond donor and acceptor, significantly influencing solubility in aqueous and protic solvents.

-

3-Methylphenyl (m-Tolyl) Group: A bulky, non-polar substituent that increases the molecule's molecular weight and lipophilicity (fat-solubility), which will decrease its solubility in water but may enhance its ability to cross lipid membranes.

B. Solubility Profile

Expertise & Experience: Solubility is a cornerstone of drug development, directly impacting absorption, distribution, and formulation options. [1]The "like dissolves like" principle is a useful starting point. [4]Due to the non-polar m-tolyl group, this compound is expected to be poorly soluble in water. However, its carboxylic acid moiety (typical pKa ≈ 3-5) makes it an acidic compound. Therefore, it should readily deprotonate and dissolve in aqueous basic solutions like 5% sodium hydroxide (NaOH) and 5% sodium bicarbonate (NaHCO₃) to form the much more polar sodium carboxylate salt. [5]Its organic nature suggests good solubility in common organic solvents like dimethyl sulfoxide (DMSO), ethanol, and methanol.

Experimental Protocol: Qualitative Solubility Classification

-

Setup: Arrange a series of labeled test tubes, each containing approximately 2-3 mg of the compound.

-

Solvent Addition: To each tube, add 1 mL of a different solvent:

-

Deionized Water

-

5% Aqueous HCl

-

5% Aqueous NaOH

-

5% Aqueous NaHCO₃

-

Ethanol

-

DMSO

-

-

Observation: Agitate each tube vigorously for 30-60 seconds. Observe if the solid dissolves completely.

-

Classification:

-

Soluble in Water: Indicates the presence of significant polarity.

-

Insoluble in Water, Soluble in 5% NaOH/NaHCO₃: Strongly indicates an acidic functional group, such as a carboxylic acid. [6] * Insoluble in Water, Soluble in 5% HCl: Indicates a basic functional group (e.g., an amine).

-

Insoluble in all aqueous solutions: Suggests a neutral compound with low polarity.

-

Section 3: Spectroscopic and Physicochemical Data

Spectroscopic analysis is indispensable for confirming the chemical structure and purity of a compound. The following table summarizes the expected and reference data for this compound.

| Property | Reference Compound | Reference Value | Predicted Value for this compound | Rationale & Significance |

| Melting Point | 5-Methyl-2-furoic acid | 136-137 °C [7] | > 150 °C | Increased molecular weight and aromatic surface area enhance crystal lattice energy. Important for purity assessment and solid-state stability. |

| Aqueous Solubility | 2-Furoic acid | 27.1 - 37 g/L [8][9][10] | Low in neutral pH | The large, non-polar m-tolyl group significantly reduces aqueous solubility. Critical for predicting oral bioavailability. |

| Solubility (Base) | Organic Acids | N/A | High in 5% NaOH | The carboxylic acid group deprotonates to form a soluble salt. Key for purification via extraction and developing aqueous formulations. |

| pKa | 2-Furoic acid | 3.12 - 3.16 [8][10][11] | ~3.0 - 3.5 | The electronic effect of the m-tolyl group is minor. pKa determines the ionization state at physiological pH, affecting absorption and distribution. [12] |

| ¹H NMR (ppm) | 2-Furoic acid | Furan-H: ~6.6-7.9 [13] | Furan-H: ~6.8-7.5; Phenyl-H: ~7.2-7.8; CH₃: ~2.4; COOH: >10 (broad) | Provides definitive structural confirmation by mapping proton environments. |

| ¹³C NMR (ppm) | 2-Furoic acid | C=O: ~160; Furan-C: ~112-147 [13] | C=O: ~160; Aromatic-C: ~115-150; CH₃: ~21 | Confirms the carbon skeleton of the molecule. |

| IR (cm⁻¹) | Carboxylic Acids | O-H: 3300-2500 (broad); C=O: 1725-1700 [14] | O-H: ~3200-2600 (very broad); C=O: ~1700; C=C (Aromatic): ~1600, 1500 | Confirms the presence of key functional groups, especially the carboxylic acid dimer hydrogen bonding. |

Section 4: Integration of Properties in Drug Development

The physical properties of a candidate molecule are not independent variables; they are interconnected factors that collectively influence its journey through the drug development pipeline.

A low aqueous solubility coupled with a predicted high lipophilicity suggests that this compound may face challenges with oral bioavailability if not formulated properly. Its acidic pKa indicates that its absorption will be highly pH-dependent, with preferential absorption likely occurring in the more acidic environment of the stomach and upper intestine. The high melting point suggests good solid-state stability, which is advantageous for formulation. These insights, derived directly from the physical properties, are crucial for guiding formulation strategies, selecting appropriate animal models for preclinical testing, and anticipating potential development hurdles.

References

-

PubChem. 2-Furancarboxylic acid | C5H4O3 | CID 6919. [Link]

-

Wikipedia. 2-Furoic acid. [Link]

-

Chemsrc. 5-Methyl-2-furoic acid | CAS#:1917-15-3. [Link]

-

PubChem. 2-Methyl-5-phenylfuran-3-carboxylic acid | C12H10O3 | CID 736516. [Link]

-

University of Toronto. Solubility of Organic Compounds. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000617). [Link]

-

SlideShare. experiment (1) determination of melting points. [Link]

-

University of Babylon. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

University of Calgary. Melting point determination. [Link]

-

PubMed. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. [Link]

-

ResearchGate. NMR spectra for the FDCA prepared via the Henkel reaction at 280 °C.... [Link]

-

University of Colorado Boulder. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

-

ResearchGate. Physical Properties in Drug Design. [Link]

-

Fiveable. Physicochemical properties | Medicinal Chemistry Class Notes. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

Course Hero. Experiment-1 Aim - To determine the melting point of given solid substance. Requirements. [Link]

-

MDPI. 5-(4-Nitrophenyl)furan-2-carboxylic Acid. [Link]

-

Merck Index. 2-Furoic Acid. [Link]

-

Scribd. Procedure For Determining Solubility of Organic Compounds | PDF. [Link]

-

BYJU'S. Determination Of Melting Point Of An Organic Compound. [Link]

-

Course Hero. EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i. [Link]

-

SciCurve. Physical properties of drug: Significance and symbolism. [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

Sources

- 1. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 2. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. fiveable.me [fiveable.me]

- 4. chem.ws [chem.ws]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 7. 5-Methyl-2-furoic acid | CAS#:1917-15-3 | Chemsrc [chemsrc.com]

- 8. 2-Furoic acid - Wikipedia [en.wikipedia.org]

- 9. 2-Furancarboxylic acid | C5H4O3 | CID 6919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2-Furoic acid | 88-14-2 [chemicalbook.com]

- 11. 2-Furoic Acid [drugfuture.com]

- 12. researchgate.net [researchgate.net]

- 13. 2-Furoic acid(88-14-2) 1H NMR [m.chemicalbook.com]

- 14. uanlch.vscht.cz [uanlch.vscht.cz]

A Technical Guide to the Physicochemical and Reactive Properties of 5-(3-Methylphenyl)-2-furoic Acid

Abstract

This technical guide provides a comprehensive analysis of 5-(3-Methylphenyl)-2-furoic acid, a heterocyclic carboxylic acid of interest to researchers in medicinal chemistry and materials science. Lacking extensive direct literature, this document synthesizes data from structurally related analogs and foundational chemical principles to predict its physicochemical properties, spectroscopic signatures, and chemical reactivity. We present plausible synthetic routes and detailed experimental protocols, grounded in established organic chemistry, to facilitate its practical application in a research setting. The narrative emphasizes the causal relationships behind experimental design, offering field-proven insights for drug development professionals and synthetic chemists.

Molecular Overview and Structural Significance

This compound, also known as 5-(m-tolyl)-2-furoic acid, is an aromatic compound featuring a central furan ring, a key structural motif in numerous biologically active molecules.[1] The molecule's architecture is defined by a carboxylic acid group at the C2 position and a 3-methylphenyl (m-tolyl) substituent at the C5 position. This specific arrangement of a furan core linking an aryl group with a carboxylic acid function creates a rigid scaffold with diverse potential for chemical modification and biological interaction. Furan derivatives are widely explored for their therapeutic potential, exhibiting antibacterial, anti-inflammatory, and anticancer properties.[2][3] The 5-phenyl-furan-2-carboxylic acid framework, in particular, has emerged as a promising class of therapeutics for targeting iron acquisition in mycobacterial species, highlighting its relevance in the development of novel antitubercular agents.[4]

Caption: Molecular structure of this compound.

Physicochemical Properties: A Predictive Analysis

Direct experimental data for this compound is not widely published. However, by analyzing its constituent parts—the 2-furoic acid core and the m-tolyl substituent—and comparing it to structurally similar compounds, we can establish a reliable set of predicted properties. These values are essential for designing experimental conditions, including solvent selection for reactions and purification, as well as for computational modeling in drug discovery.

| Property | Predicted Value | Rationale & Comparative Data |

| Molecular Formula | C₁₂H₁₀O₃ | Derived from structural analysis. |

| Molecular Weight | 202.21 g/mol | Calculated from the molecular formula.[5] |

| Appearance | White to off-white crystalline solid | Typical for aromatic carboxylic acids. 2-Furoic acid is a white crystalline powder.[6] |

| pKa | ~3.0 - 3.5 | The electron-withdrawing nature of the furan ring enhances acidity. 2-furoic acid has a pKa of 3.12.[6] The m-tolyl group has a minor electronic effect. |

| LogP | ~2.5 - 3.0 | The addition of the lipophilic m-tolyl group significantly increases the LogP compared to 2-furoic acid (LogP ≈ 0.6-0.9).[7] |

| Solubility | Soluble in methanol, ethanol, DMSO, DMF; sparingly soluble in water. | The carboxylic acid group confers some polarity, but the bicyclic aromatic structure dominates, leading to higher solubility in organic solvents. |

| Melting Point | 140 - 160 °C | Expected to be higher than 2-furoic acid (128-132 °C)[6] due to increased molecular weight and potential for enhanced crystal packing. |

Spectroscopic and Analytical Characterization

Definitive structural confirmation relies on a combination of spectroscopic techniques. The following predictions serve as a benchmark for researchers synthesizing or analyzing this compound.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (in CDCl₃ or DMSO-d₆):

-

Carboxylic Acid (1H): A broad singlet, expected > 10 ppm, which is exchangeable with D₂O.

-

Aromatic - Phenyl (4H): Complex multiplet signals between 7.0 and 7.8 ppm. The meta-substitution pattern will result in distinct signals for the four aromatic protons.

-

Aromatic - Furan (2H): Two doublets in the range of 6.5 - 7.5 ppm. The proton at C3 will be downfield from the proton at C4 due to proximity to the carboxylic acid. The coupling constant (J) between them will be ~3.5 Hz.

-

Methyl (3H): A sharp singlet around 2.4 ppm.

-

-

¹³C NMR (in CDCl₃ or DMSO-d₆):

-

Carboxylic Carbonyl: ~160-165 ppm.

-

Aromatic Carbons: 10-12 distinct signals between ~110-160 ppm, corresponding to the furan and phenyl ring carbons. Quaternary carbons will have lower intensity.

-

Methyl Carbon: ~21 ppm.

-

B. Infrared (IR) Spectroscopy

-

O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1680-1710 cm⁻¹.

-

C=C Stretch (Aromatic): Multiple sharp peaks in the 1450-1600 cm⁻¹ region.

-

C-O Stretch (Furan & Acid): Strong bands in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions.

C. Mass Spectrometry (MS)

-

Molecular Ion (M⁺): Expected at m/z = 202.

-

Key Fragments: Loss of the carboxyl group (-COOH, m/z = 157), loss of water (-H₂O, m/z = 184), and fragmentation of the tolyl group.

Protocol: Acquiring and Confirming Compound Identity

This protocol outlines a self-validating workflow for confirming the synthesis of this compound.

-

Sample Preparation: Dissolve ~5-10 mg of the purified, dry product in 0.7 mL of deuterated solvent (e.g., DMSO-d₆) for NMR analysis. Prepare a KBr pellet or use an ATR accessory for IR analysis.

-

NMR Acquisition:

-

Acquire a ¹H NMR spectrum. Integrate all peaks and verify the proton count matches the expected structure (1H:4H:2H:3H).

-

Acquire a ¹³C NMR spectrum. Count the number of distinct carbon signals to ensure it matches the expected 12 carbons.

-

Causality Check: The presence of the low-field broad singlet, the characteristic furan doublets, and the methyl singlet in the correct integration ratio provides strong evidence for the target structure.

-

-

IR Acquisition: Acquire an IR spectrum and identify the key functional group peaks (broad O-H, sharp C=O).

-

Causality Check: The presence of a strong carbonyl peak confirms the carboxylic acid, while its position indicates conjugation with the furan ring.

-

-

MS Acquisition: Obtain a high-resolution mass spectrum (HRMS) to confirm the exact mass.

-

Self-Validation: The measured exact mass should match the calculated mass (202.06299) within a tolerance of ±5 ppm, providing unambiguous confirmation of the elemental composition.

-

Synthesis and Reactivity

A. Proposed Synthetic Pathway: Suzuki-Miyaura Cross-Coupling

A highly reliable and versatile method for constructing the C-C bond between the furan and phenyl rings is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This choice is predicated on its high functional group tolerance, mild reaction conditions, and the commercial availability of the required starting materials.

Sources

- 1. ijabbr.com [ijabbr.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 4. 5-(4-Nitrophenyl)furan-2-carboxylic Acid [mdpi.com]

- 5. 2-Methyl-5-phenylfuran-3-carboxylic acid | C12H10O3 | CID 736516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Furoic acid - Wikipedia [en.wikipedia.org]

- 7. hmdb.ca [hmdb.ca]

Navigating the Solubility Landscape of 5-(3-Methylphenyl)-2-furoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(3-Methylphenyl)-2-furoic acid, a derivative of furoic acid, presents a chemical structure of interest in medicinal chemistry and materials science. Understanding its solubility is a critical first step in harnessing its potential, influencing everything from reaction kinetics to bioavailability. This in-depth guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound. While direct experimental solubility data for this compound is not extensively available in public literature, this document leverages data from structurally analogous compounds and fundamental physicochemical principles to provide a robust framework for its study. We will delve into the core factors governing its solubility, present detailed experimental protocols for its determination, and offer insights into analytical quantification.

Physicochemical Profile and Predicted Solubility Behavior

A molecule's solubility is intrinsically linked to its structural and electronic properties. For this compound, the interplay between its polar carboxylic acid group and its non-polar methylphenyl substituent dictates its behavior in various solvents.

Key Physicochemical Descriptors (Predicted):

While experimental data is sparse, computational models provide valuable estimates for key physicochemical parameters. These parameters offer a preliminary assessment of the compound's likely solubility characteristics.

| Property | Predicted Value | Significance for Solubility |

| Molecular Weight | ~216.22 g/mol | Higher molecular weight can sometimes correlate with lower solubility. |

| logP | ~3.5 | A positive logP value suggests a preference for non-polar (lipophilic) environments over water (hydrophilic), indicating potentially low aqueous solubility. |

| pKa | ~3.5 - 4.5 | The acidic nature of the carboxylic acid group means that its charge state, and therefore solubility, will be highly dependent on the pH of the aqueous medium. |

| Melting Point | Not readily available | A higher melting point can indicate stronger intermolecular forces in the solid state, which must be overcome for dissolution, potentially leading to lower solubility. |

The principle of "like dissolves like" is a cornerstone of solubility prediction.[1] this compound possesses both a polar head (the furoic acid moiety) capable of hydrogen bonding, and a significant non-polar tail (the methylphenyl group). This amphiphilic nature suggests:

-

Low solubility in water: The large, non-polar methylphenyl group is expected to dominate, leading to poor solubility in aqueous solutions at neutral pH.[2][3][4]

-

Solubility in organic solvents: It is predicted to be more soluble in less polar organic solvents such as ethers, alcohols, and chlorinated hydrocarbons, which can interact favorably with the non-polar part of the molecule.[1] Solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) is also expected to be significant.

A Case Study: Solubility of Structurally Related Furoic Acid Derivatives

In the absence of direct data, examining the solubility of structurally similar compounds can provide valuable insights. A study on 5-(4-methylphenyl)-2-furanpropanoic acid in various organic solvents offers a relevant point of comparison.[5][6] The temperature-dependent solubility of this compound was evaluated, and the results were analyzed using the Schröder model to determine thermodynamic properties of dissolution.[5][6] This highlights the importance of temperature as a key factor influencing solubility.

Another related compound, 2,5-Furandicarboxylic acid (FDCA) , has been studied more extensively. Its solubility is known to increase with temperature and is significantly influenced by the choice of solvent, with the following trend observed: methanol > 1-butanol > isobutanol > acetic acid > water > methyl isobutyl ketone (MIBK) > ethyl acetate > acetonitrile.[7] The use of binary solvent mixtures, such as water/DMSO and water/THF, has been shown to dramatically enhance the solubility of FDCA.[7]

Experimental Determination of Solubility: A Step-by-Step Protocol

For a definitive understanding of the solubility of this compound, experimental determination is essential. The shake-flask method is a widely recognized and reliable technique for measuring equilibrium solubility.[8][9]

The Shake-Flask Method: A Validated Approach

This method involves equilibrating an excess of the solid compound in a chosen solvent until the solution is saturated. The concentration of the dissolved compound is then measured.

Protocol:

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed, temperature-controlled vessel (e.g., a screw-cap vial or flask). The excess solid is crucial to ensure that equilibrium is reached from a state of saturation.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C for biological relevance) for a predetermined period.[10] The time required to reach equilibrium should be established by preliminary experiments, taking samples at various time points (e.g., 24, 48, and 72 hours) until the concentration of the dissolved solute remains constant.[10][11]

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to sediment. If necessary, centrifuge the samples to ensure a clear supernatant.

-

Sampling: Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to remove any remaining solid particles.

-

Quantification: Analyze the concentration of this compound in the filtered supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Visualizing the Experimental Workflow

Caption: Workflow for the experimental determination of solubility using the shake-flask method.

Analytical Quantification: High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful and widely used technique for the accurate quantification of organic compounds in solution.[12][13][14] A reliable HPLC method is crucial for obtaining accurate solubility data.

Key Considerations for HPLC Method Development:

-

Column: A reversed-phase C18 column is often a good starting point for the separation of moderately non-polar compounds like this compound.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The pH of the aqueous phase can be adjusted to ensure the compound is in a single ionic form, which can improve peak shape and retention time reproducibility.

-

Detection: UV detection is generally suitable for aromatic compounds. The wavelength of maximum absorbance for this compound should be determined by scanning a standard solution.

-

Calibration: A calibration curve must be constructed using standard solutions of known concentrations to ensure accurate quantification of the unknown samples.

Factors Influencing Solubility

The solubility of this compound is not a fixed value but is influenced by several environmental factors.

The Critical Role of pH

As a carboxylic acid, the ionization state of this compound is pH-dependent.

-

At low pH (below its pKa): The compound will exist predominantly in its neutral, protonated form (R-COOH). This form is less polar and therefore expected to have lower aqueous solubility.

-

At high pH (above its pKa): The carboxylic acid will be deprotonated to form the carboxylate anion (R-COO⁻). This charged species is significantly more polar and will exhibit much higher solubility in aqueous solutions.[2][3]

This pH-dependent solubility is a critical consideration in drug development, as it can affect absorption in the gastrointestinal tract.

The Impact of Temperature

For most solid solutes, solubility increases with increasing temperature. This is because the dissolution process is often endothermic, meaning it consumes heat. The relationship between temperature and solubility can be described by the van 't Hoff equation. Experimental determination of solubility at different temperatures can provide valuable thermodynamic data, such as the enthalpy and entropy of dissolution.[5][6]

Co-solvents and Polymorphism

-

Co-solvents: The addition of a water-miscible organic solvent (a co-solvent) to an aqueous solution can significantly increase the solubility of poorly water-soluble compounds.[15] This is a common strategy in formulation development.

-

Polymorphism: The ability of a compound to exist in different crystal forms (polymorphs) can impact its solubility.[16] Different polymorphs can have different lattice energies, and the less stable (metastable) form is generally more soluble than the stable form. It is important to characterize the solid form of this compound being used in solubility studies.

Conclusion

While direct, published solubility data for this compound is limited, a comprehensive understanding of its potential solubility behavior can be achieved through the application of fundamental physicochemical principles and by drawing comparisons with structurally related molecules. This guide provides a robust framework for researchers, scientists, and drug development professionals to approach the solubility determination of this compound. The detailed experimental protocol for the shake-flask method, coupled with considerations for HPLC analysis and an awareness of the key factors influencing solubility, will empower researchers to generate the high-quality data necessary to advance their work with this promising molecule.

References

-

PubChem. (n.d.). 2-Methyl-5-phenylfuran-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 5-(2-Methoxyphenyl)-2-furoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility of 5-(4-methylphenyl)-2-furanpropanoic acid in different organic solvents. Retrieved from [Link]

-

CK-12 Foundation. (2026, January 14). Physical Properties of Carboxylic Acids. Retrieved from [Link]

-

National Institutes of Health. (n.d.). LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews. Retrieved from [Link]

-

ACS Publications. (2025, August 16). Estimating the Solubility of Active Pharmaceutical Ingredients Using Molecular Dynamics. Crystal Growth & Design. Retrieved from [Link]

- Unknown Source. (n.d.). Solubility of 5-(4-methylphenyl)-2-furanpropanoic acid in different organic solvents.

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

PubChem. (n.d.). 3-Methyl-2-furoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Britannica. (2026, January 17). Carboxylic acid. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Determination of Furanic Compounds in Traditional Balsamic Vinegars by Ion-Exclusion Liquid Chromatography and Diode-Array Detection. Retrieved from [Link]

-

World Health Organization. (n.d.). Annex 4. Retrieved from [Link]

- Unknown Source. (n.d.). THERMODYNAMIC PROPERTIES OF SOLUBILITY OF 2-METHYL-5-ARYLFURAN-3-CARBOXYLIC ACIDS IN ORGANIC SOLVENTS.

- Unknown Source. (2023, August 31). Solubility of Organic Compounds.

-

ResearchGate. (2025, August 7). Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents. Retrieved from [Link]

-

ACS Publications. (n.d.). Separation and Identification of Furanic Compounds in Fruit Juices and Drinks by High-Performance Liquid Chromatography Photodiode Array Detection. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

-

ResearchGate. (2023, April 13). Crystal structure and Hirshfeld surface analysis of N-[2-(5-methylfuran-2-yl)phenyl]-3-nitro-N-[(3-nitrophenyl)sulfonyl]benzenesulfonamide. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, June 5). 4.4 Solubility. Retrieved from [Link]

-

PubMed. (2018, February 6). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. Retrieved from [Link]

-

PubMed. (2013, April 5). An efficient method for the determination of furan derivatives in apple cider and wine by solid phase extraction and high performance liquid chromatography--diode array detector. Retrieved from [Link]

-

Quora. (2016, October 12). How does the solubility of carboxylic acids in water decrease with increase in molecular mass? Retrieved from [Link]

Sources

- 1. CK12-Foundation [flexbooks.ck12.org]

- 2. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. quora.com [quora.com]

- 5. researchgate.net [researchgate.net]

- 6. science.lpnu.ua [science.lpnu.ua]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. who.int [who.int]

- 11. science2016.lp.edu.ua [science2016.lp.edu.ua]

- 12. LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. An efficient method for the determination of furan derivatives in apple cider and wine by solid phase extraction and high performance liquid chromatography--diode array detector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of 5-(3-Methylphenyl)-2-furoic Acid

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

The furan scaffold is a cornerstone in medicinal chemistry, with numerous derivatives demonstrating a wide spectrum of pharmacological activities. Within this chemical class, 5-aryl-2-furoic acids have emerged as a particularly promising group, exhibiting notable antimicrobial, anti-inflammatory, and anticancer properties. This technical guide focuses on a specific, yet under-explored, member of this family: 5-(3-Methylphenyl)-2-furoic acid . While direct extensive studies on this particular molecule are nascent, this document serves as an in-depth exploration of its potential biological activities, grounded in the established pharmacology of its structural analogs. By synthesizing existing data on related compounds, we provide a robust framework for its investigation, complete with detailed experimental protocols and mechanistic hypotheses, to guide future research and drug development efforts.

Introduction: The 5-Aryl-2-Furoic Acid Scaffold

The 5-aryl-2-furoic acid moiety is characterized by a central furan ring, a carboxylic acid group at the 2-position, and a phenyl ring at the 5-position. This arrangement provides a unique electronic and structural framework that allows for diverse interactions with biological targets. The carboxylic acid group can act as a hydrogen bond donor and acceptor, as well as a key site for pro-drug derivatization, while the lipophilic aryl group at the 5-position significantly influences the molecule's pharmacokinetic and pharmacodynamic properties. Variations in the substitution pattern on this phenyl ring can fine-tune the biological activity, offering a rich area for structure-activity relationship (SAR) studies.

Postulated Biological Activities of this compound

Based on extensive literature on analogous compounds, this compound is hypothesized to possess significant antimicrobial and anticancer activities. The presence of the methyl group at the meta-position of the phenyl ring is a key structural feature that may modulate its potency and selectivity.

Antimicrobial Potential: A New Frontier in Antibacterial and Antifungal Research

The furan nucleus is a well-established pharmacophore in a number of antimicrobial agents.[1] Recent studies have highlighted the potent antimicrobial activity of 5-aryl-2-furoic acid derivatives. For instance, novel heterocyclic analogs of 5-(4-methylcarboxamidophenyl)-2-furoic acid have demonstrated high potency against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.[2] Furthermore, the broader class of 5-phenyl-furan-2-carboxylic acids has been identified as a promising therapeutic avenue for targeting iron acquisition in mycobacterial species, suggesting a potential application against tuberculosis.[3]

Hypothesized Mechanism of Action: The antimicrobial activity of 5-aryl-2-furoic acids may stem from their ability to disrupt microbial cell membrane integrity, inhibit essential enzymes, or interfere with nutrient uptake pathways. The lipophilic nature of the 5-phenyl substituent likely facilitates passage through the microbial cell wall.

Caption: Hypothesized apoptotic pathway induced by this compound.

-

Cell Culture:

-

Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

-

Cell Seeding:

-

Harvest the cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well.

-

Allow the cells to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Replace the old medium with the medium containing the compound at various concentrations.

-

Include a vehicle control (medium with DMSO).

-

-

Incubation:

-

Incubate the plates for 48-72 hours.

-

-

MTT Assay:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

-

Physicochemical Properties and Drug-Likeness

A preliminary in silico assessment of this compound suggests favorable drug-like properties. Its molecular weight and calculated LogP fall within the ranges defined by Lipinski's rule of five, indicating a good potential for oral bioavailability.

| Property | Predicted Value |

| Molecular Formula | C12H10O3 |

| Molecular Weight | 202.21 g/mol |

| cLogP | 2.8-3.2 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

Future Directions and Conclusion

While direct experimental data on this compound is limited, the wealth of information on its structural analogs strongly supports its potential as a bioactive molecule, particularly in the realms of antimicrobial and anticancer research. This guide provides a comprehensive starting point for researchers to systematically investigate its pharmacological profile. Future studies should focus on the synthesis of a library of derivatives with modifications on both the phenyl and furan rings to establish a clear structure-activity relationship. In vivo studies in relevant animal models will be crucial to validate the in vitro findings and assess the therapeutic potential of this promising compound. The exploration of this compound and its analogs could lead to the development of novel therapeutic agents to address unmet medical needs in infectious diseases and oncology.

References

- Dahiya, R., & Mourya, V. (2012). Synthesis of Novel Heterocyclic Analogs of 5-(4-Methylcarboxamidophenyl)-2-furoic acid as Potent Antimicrobial Agents. Request PDF.

- Chiarelli, L. R., et al. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Molbank, 2022(2), M1369.

- Saeed, S., et al. (2021). Recent Advancements in Enhancing Antimicrobial Activity of Plant-Derived Polyphenols by Biochemical Means. Molecules, 26(16), 4887.

- Sengpracha, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(3).

- Kar, S., & Chowdhury, S. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Infectious Disorders - Drug Targets, 20(5), 634-643.

- Gaikwad, N. D. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181.

- Parker, R. A., et al. (2017). Synthesis methods for the preparation of 2-furoic acid derivatives.

- El-Gazzar, M. G., et al. (2024). Novel 5-Fluorouracil analogues versus perfluorophenyl ureas as potent anti-breast cancer agents: Design, robust synthesis, in vitro, molecular docking, pharmacokinetics ADMET analysis and dynamic simulations. Bioorganic Chemistry, 151, 107944.

- Klohs, W. D., et al. (1986). 5-(Tetradecyloxy)-2-furancarboxylic acid and related hypolipidemic fatty acid-like alkyloxyarylcarboxylic acids. Journal of Medicinal Chemistry, 29(11), 2059-2064.

- Buzun, K., et al. (2023). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Pharmaceuticals, 16(11), 1598.

- Sengpracha, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives.